molecular formula C14H21N3O2 B1373969 2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone CAS No. 1291553-80-4

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B1373969
CAS No.: 1291553-80-4
M. Wt: 263.34 g/mol
InChI Key: GAKGADBUIOMUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C14H21N3O2. It is known for its unique structure, which includes an ethoxyphenyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-ethoxyphenylpiperazine with an appropriate amine and a carbonyl compound. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Pharmacology: It is studied for its potential as a drug candidate due to its interaction with various biological targets.

    Medicinal Chemistry: Researchers explore its potential therapeutic effects, including its use as an intermediate in the synthesis of other pharmacologically active compounds.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15/h3-6H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKGADBUIOMUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.